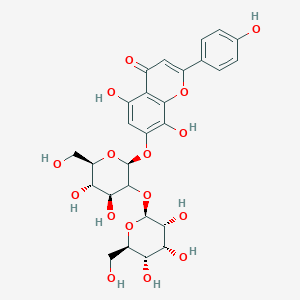
Iscag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iscag is a natural product found in Sideritis incana and Sideritis cossoniana with data available.
Applications De Recherche Scientifique
1. Enhancing Scientific Creativity in Education
- Application : IS3CA (Iterative Small Scale Scientific Creative Activity) model enhances teaching scientific creativity in schools. It provides a format for teachers to develop their teaching materials, promoting creativity in ordinary students (Park, 2012).
2. Advancements in Flight Control Simulation
- Application : The Institute for Scientific Research, Inc. (ISR) conducted research on flight control simulations, contributing to Air Force technology. This includes the development of simulation software and materials (Stolarik, 2007).
3. Atmospheric Effects on Sensor Performance
- Application : Boston College ISR worked on technologies to predict atmospheric effects on sensor performance, vital for space-, air-, and ground-based systems (Dentamaro & Doherty, 2008).
4. Information System of Scientific Research Management
- Application : Design and implementation of ISRM (Information System of Scientific Research Management) in universities, enhancing research management efficiency (Lei, 2001).
5. Impact of Collaboration on Scientific Quality
- Application : Examines the impact of collaboration (international, inter-sector, inter-institutional) on the scientific quality of academic research groups (Bermeo Andrade, López & Martín, 2009).
6. Global Modelling of Planetary Atmospheres
- Application : Isca, a framework for modeling the global circulation of planetary atmospheres at varying complexity levels, facilitating Earth and other planetary atmospheres studies (Vallis et al., 2017).
7. Design Science Research in Information Systems
- Application : Development of a methodology for conducting design science research in information systems, enhancing artifact creation and research quality (Peffers, Tuunanen, Rothenberger & Chatterjee, 2007).
8. Software Engineering in Information Systems Research
- Application : Focusing on the role of software engineering in IS research, emphasizing the importance of high-quality software engineering research (Gregg, Kulkarni & Vinze, 2001).
9. Online Comparison of Research Results (Areca)
- Application : Areca is an online portal for sharing datasets and research results, enhancing transparency and comparability in scientific research (Urbansky, Muthmann, Kreisz & Schill, 2011).
10. In Situ Data Management for Diverse Data Sources
- Application : Identifying research directions for in situ data management (ISDM), enabling scientific discovery from various data sources including simulations and sensors (Peterka et al., 2020).
Propriétés
Numéro CAS |
96627-12-2 |
|---|---|
Nom du produit |
Iscag |
Formule moléculaire |
C27H30O16 |
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)21(36)23(38)26(41-15)43-25-22(37)19(34)16(8-29)42-27(25)40-14-6-12(32)17-11(31)5-13(39-24(17)20(14)35)9-1-3-10(30)4-2-9/h1-6,15-16,18-19,21-23,25-30,32-38H,7-8H2/t15-,16-,18-,19-,21-,22+,23-,25?,26+,27-/m1/s1 |
Clé InChI |
PTKNECMMKRDZEG-KHMFPJBWSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Synonymes |
iso-scutellarein-7-(allosyl(1-2)glucoside) isoscutellarein-7-O-(allosyl(1-2)glucoside) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



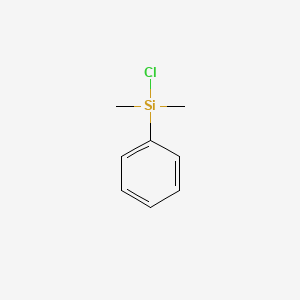
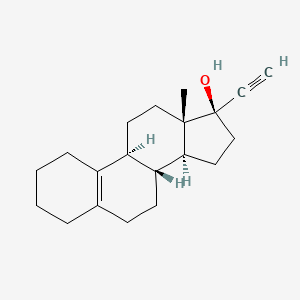



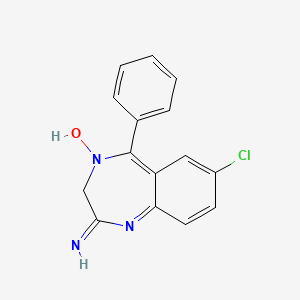

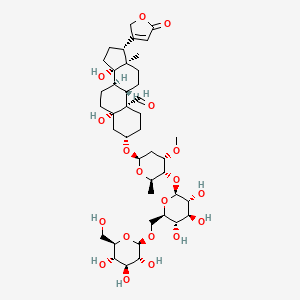

![2-[(2-Carbamoylsulfanylacetyl)amino]benzoic acid](/img/structure/B1200546.png)



